molecular formula C19H17N5O B2836601 7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-47-1

7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2836601
CAS No.: 941943-47-1
M. Wt: 331.379
InChI Key: JXAWKRGYYPRRPP-UHFFFAOYSA-N
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Description

The compound “7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound “7-([1,1’-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the compound’s structure, which also includes a biphenyl group and a carboxamide group. The exact 3D structure or conformation of this compound is not provided in the available literature.

Scientific Research Applications

Tuberculostatic Activity

Researchers have synthesized structural analogs of antituberculous agents, including compounds with triazolopyrimidine scaffolds, to evaluate their tuberculostatic activity. These efforts aim to enhance the efficacy and specificity of treatments against tuberculosis by exploring the structure-activity relationships of these compounds (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antibacterial and Antifungal Activity

A novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide compounds were synthesized and evaluated for their antibacterial and antifungal properties. This research underscores the compound's potential application in developing new antimicrobial agents (Chauhan & Ram, 2019).

Antimicrobial Activity

Further exploration into the triazolopyrimidine derivatives has been conducted to assess their antimicrobial efficacy. For instance, the synthesis of a series of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide compounds demonstrated potential antimicrobial and antioxidant activities, suggesting a broad spectrum of biological applications (Gilava, Patel, Ram, & Chauhan, 2020).

Supramolecular Chemistry

The compound's derivatives have been investigated as suitable ligands for co-crystallization to form supramolecular assemblies. These studies provide insights into the structural and electronic characteristics that enable the formation of complex molecular architectures, contributing to the advancement of materials science and nanotechnology (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given that similar compounds have shown promising results . Further studies could also explore its synthesis process, physical and chemical properties, and safety profile.

Properties

IUPAC Name

5-methyl-7-(4-phenylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-16(18(20)25)17(24-19(23-12)21-11-22-24)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11,17H,1H3,(H2,20,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAWKRGYYPRRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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